molecular formula C21H17N3O B5650273 2,3-diphenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one

2,3-diphenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one

Cat. No. B5650273
M. Wt: 327.4 g/mol
InChI Key: YRNHAVUGPBQZLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-diphenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process, which involves the use of various reagents and catalysts. The synthesis method has been optimized to produce high yields of the compound with good purity.

Mechanism of Action

The mechanism of action of 2,3-diphenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
2,3-diphenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation and pain, and modulate neurotransmitter activity in the brain. Additionally, it has been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3-diphenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one in lab experiments is its potential therapeutic applications. The compound has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties, which make it a promising candidate for further study. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to produce large quantities of the compound for use in experiments.

Future Directions

There are several future directions for the study of 2,3-diphenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one. One direction is to further investigate its potential use as an anticancer agent. Studies could focus on optimizing the synthesis method to produce larger quantities of the compound, as well as testing its efficacy in vivo. Additionally, further studies could explore its potential use as an antidepressant and anxiolytic agent, as well as its antioxidant properties.

Synthesis Methods

The synthesis of 2,3-diphenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one involves a multi-step process. The first step is the condensation of 2-aminopyrimidine with 1,3-cyclopentanedione in the presence of acetic acid. The resulting product is then reacted with phenylhydrazine to form the corresponding hydrazone. The hydrazone is then reduced using sodium borohydride to produce the desired compound. The synthesis method has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

2,3-diphenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one has been studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to have anti-inflammatory and analgesic properties. Additionally, it has been studied for its potential use as an antidepressant and anxiolytic agent.

properties

IUPAC Name

10,11-diphenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c25-21-16-12-7-13-17(16)22-20-18(14-8-3-1-4-9-14)19(23-24(20)21)15-10-5-2-6-11-15/h1-6,8-11,23H,7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNHAVUGPBQZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C3C(=C(NN3C2=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6790992

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